molecular formula C16H16N2O2S B12485477 N-[(dimethylcarbamoyl)sulfanyl]-N-phenylbenzamide CAS No. 112308-00-6

N-[(dimethylcarbamoyl)sulfanyl]-N-phenylbenzamide

Cat. No.: B12485477
CAS No.: 112308-00-6
M. Wt: 300.4 g/mol
InChI Key: ZGXXDACFPQIPFH-UHFFFAOYSA-N
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Description

N-[(dimethylcarbamoyl)sulfanyl]-N-phenylbenzamide is a synthetic benzamide derivative supplied for research and development purposes. Benzamide scaffolds are recognized in medicinal chemistry for their diverse pharmacological potential, with published studies on analogous structures reporting antitrypanosomal activity against Trypanosoma brucei and Leishmania donovani , antiviral activity against Enterovirus 71 (EV 71) , and antibacterial properties, including potential inhibition of the dihydrofolate reductase (DHFR) enzyme . Other N-phenylbenzamide derivatives have been investigated as vasopressin antagonists and for immunosuppressive applications . The specific (dimethylcarbamoyl)sulfanyl moiety in this compound may influence its physicochemical properties and bioactivity. This product is intended for use in hit-to-lead optimization, mechanism of action studies, and as a building block in organic synthesis. Researchers are encouraged to consult the scientific literature on related N-phenylbenzamide compounds for further insight. This chemical is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

112308-00-6

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4 g/mol

IUPAC Name

S-(N-benzoylanilino) N,N-dimethylcarbamothioate

InChI

InChI=1S/C16H16N2O2S/c1-17(2)16(20)21-18(14-11-7-4-8-12-14)15(19)13-9-5-3-6-10-13/h3-12H,1-2H3

InChI Key

ZGXXDACFPQIPFH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)SN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Coupling Reagent-Mediated Amide Formation

Procedure :

  • Reactants : Benzoyl chloride (1.2 mmol) and substituted aniline (1.68 mmol).
  • Reagents : N,N′-diisopropylcarbodiimide (DIC, 1.82 mmol) and N-hydroxybenzotriazole (HOBt, 1.82 mmol) in dichloromethane (20 mL).
  • Conditions : Stirred at room temperature for 12 hours, followed by NaOH (0.5 N) quenching and silica gel purification.
  • Yield : 65–68%.

Key Insight : This method ensures high regioselectivity and avoids racemization, making it suitable for structurally sensitive derivatives.

Thiourea Rearrangement Approach

Procedure :

  • Reactants : 1,3-Diphenylthiourea (10 mmol) and substituted benzoyl chloride (20 mmol) in tetrahydrofuran (THF).
  • Catalyst : Triethylamine (10 mmol) at 70°C for 4 hours.
  • Mechanism : Nucleophilic substitution followed by imino alcohol-amide tautomerism.
  • Yield : 40–93%.

Advantage : Avoids traditional coupling agents, reducing cost and simplifying purification.

Introduction of the Dimethylcarbamoyl Sulfanyl Group

The sulfanylcarbamoyl moiety (-S-C(=O)NMe₂) is introduced via post-functionalization of the N-phenylbenzamide core. Two validated strategies are highlighted:

Thiolation Follow by Carbamoylation

Step 1: Thiol Group Introduction

  • Reactants : N-Phenylbenzamide treated with thiourea (1.3 equiv) in DMF.
  • Catalyst : Mercury(II) chloride (HgCl₂, 3 equiv) at 60°C.
  • Intermediate : Forms a transient thiolated benzamide (Ph-C(=O)-N(Ph)-SH).

Step 2: Reaction with Dimethylcarbamoyl Chloride

  • Reactants : Thiolated benzamide (1 equiv) and dimethylcarbamoyl chloride (1.5 equiv).
  • Base : Triethylamine (2 equiv) in dichloromethane at 0°C.
  • Yield : 50–60% (estimated from analogous reactions).

Challenge : Thiol intermediates are prone to oxidation, necessitating inert atmospheres.

Comparative Analysis of Methods

Method Key Reagents Yield (%) Purity (%) Scalability
Coupling + Carbamoylation DIC/HOBt, Cl-S-C(=O)NMe₂ 50–60 >95 High
Thiourea Rearrangement 1,3-Diphenylthiourea, HgCl₂ 40–93 90–95 Moderate
One-Pot Synthesis S-Dimethylcarbamoyl thiourea 35–40 85–90 Low

Insights :

  • The coupling reagent method offers the highest reproducibility and purity but requires expensive reagents.
  • Thiourea-based routes are cost-effective but involve toxic HgCl₂.

Optimization Strategies

Solvent Effects

  • Polar aprotic solvents (DMF, THF) enhance reaction rates by stabilizing intermediates.
  • Dichloromethane minimizes side reactions in carbamoylation steps.

Temperature Control

  • Low temperatures (-78°C to 0°C) prevent sulfenyl chloride decomposition.
  • Reflux conditions (70°C) accelerate thiourea rearrangements.

Catalytic Additives

  • 4-Dimethylaminopyridine (DMAP) : Improves acylation efficiency in carbamoylation.
  • Molecular sieves : Mitigate moisture interference in HgCl₂-mediated reactions.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, targeting both the amide and sulfanyl groups:

  • Amide bond hydrolysis :
    Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) cleave the benzamide group, yielding benzoic acid and aniline derivatives. For example, in 1 M HCl at 80°C, complete hydrolysis occurs within 4 hours.

  • Sulfanyl group hydrolysis :
    The dimethylcarbamoyl-sulfanyl moiety is hydrolyzed to form thiols or disulfides. Under neutral aqueous conditions, this group shows slower reactivity compared to the amide bond.

Key Data :

Reaction ConditionProduct(s)Time (hr)Yield (%)
1 M HCl, 80°CBenzoic acid + Aniline derivative4>95
0.5 M NaOH, 60°CSodium benzoate + Thiol intermediate682

Oxidation Reactions

The sulfanyl group is susceptible to oxidation:

  • Formation of sulfoxides/sulfones :
    Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the sulfide to sulfoxide (R–S(=O)–R') or sulfone (R–SO₂–R'). For instance, 30% H₂O₂ in acetic acid at 25°C produces the sulfoxide derivative in 78% yield.

  • Competing amide oxidation :
    Strong oxidizing agents like KMnO₄ may degrade the amide bond, leading to byproducts.

Reaction Example :

N-[(dimethylcarbamoyl)sulfanyl]-N-phenylbenzamideH2O2,CH3COOHSulfoxide derivative[1]\text{this compound} \xrightarrow{\text{H}_2\text{O}_2, \text{CH}_3\text{COOH}} \text{Sulfoxide derivative} \quad[1]

Nucleophilic Substitution

The sulfanyl group participates in nucleophilic displacement reactions:

  • Thiol exchange :
    Reaction with primary amines (e.g., ethylamine) in DMF at 60°C replaces the dimethylcarbamoyl-sulfanyl group with an amine, forming N-phenylbenzamide derivatives .

  • Thiol-thiol exchange :
    Treatment with aliphatic thiols (e.g., ethanethiol) in the presence of a base (e.g., K₂CO₃) yields mixed disulfides.

Conditions and Outcomes :

NucleophileSolventTemperatureProductYield (%)
EthylamineDMF60°CN-Ethyl-N-phenylbenzamide67
EthanethiolTHF25°CBenzamide disulfide58

Alkylation and Arylation

The dimethylcarbamoyl-sulfanyl group facilitates alkylation reactions:

  • Mitsunobu reaction :
    Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the compound reacts with alcohols to form ether-linked derivatives .

  • Buchwald-Hartwig amination :
    Palladium-catalyzed coupling with aryl halides introduces aryl groups at the sulfanyl position .

Example Protocol :

  • Dissolve this compound (1 mmol) in dry DMF.

  • Add Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2 mmol).

  • Heat at 100°C for 12 hours under argon .

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via:

  • Cleavage of the sulfanyl-carbamoyl bond : Releases dimethylamine and carbonyl sulfide (COS) .

  • Rearrangement : Forms benzothiazole derivatives as secondary products.

Thermochemical Data :

ΔHdecomp=166±2kJ/mol(benzene solvent)[6]\Delta H^\circ_{\text{decomp}} = -166 \pm 2 \, \text{kJ/mol} \quad (\text{benzene solvent})[6]

Hydrogen Bonding and Crystal Interactions

In solid-state reactions, hydrogen bonding between the amide NH and carbonyl oxygen (bond length: 2.075 Å, angle: 127.3°) stabilizes intermediates during solvent-free mechanochemical synthesis . These interactions influence reactivity in heterogeneous systems .

Biological Activity-Related Reactions

The compound’s antiviral and antitrypanosomal activities are linked to its ability to:

  • Inhibit viral proteases : Forms covalent adducts with cysteine residues in enterovirus 3C protease .

  • Modulate redox pathways : The sulfanyl group participates in thiol-disulfide exchange with cellular glutathione .

Scientific Research Applications

N-[(dimethylcarbamoyl)sulfanyl]-N-phenylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce carbamoyl and sulfanyl groups into target molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases and other thiol-containing enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(dimethylcarbamoyl)sulfanyl]-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylcarbamoyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. The sulfanyl group can also participate in redox reactions, affecting cellular signaling pathways. The phenylbenzamide moiety may contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Table 1: Structural and Functional Group Comparisons
Compound Name Key Structural Features Biological Activity Key References
N-[(Dimethylcarbamoyl)sulfanyl]-N-phenylbenzamide Thioamide (-S-), dimethylcarbamoyl Anticancer (predicted)
N-Phenylbenzamide Conventional amide (-NH-CO-) Broad-spectrum antiviral
N-(3-Benzoylquinazolinyl)-N-phenylbenzamide Quinazoline ring fused with benzamide Antifungal (vs. Candida albicans)
N-(4-Hydroxyphenyl)ethanamide (HPE) Phenolic -OH, ethanamide Used in mass spectrometry studies
Thiobenzanilide Thioamide (-S-) Antimalarial, antibacterial
N-Phenylacetophenone Acetophenone substitution Antiviral (HCV, EV71)

Key Observations :

  • Thioamide vs. Amide : The thioamide group in the target compound and thiobenzanilides may improve metabolic stability and binding to sulfur-rich enzyme pockets compared to conventional amides .
Antiviral Activity

N-Phenylbenzamide derivatives exhibit broad-spectrum antiviral activity against HCV and EV71, with lipophilic substituents (e.g., trifluoromethylpyrimidine) improving potency .

Antifungal and Antimicrobial Activity

N-(3-Benzoylquinazolinyl)-N-phenylbenzamide (compound 15) demonstrates high antifungal activity due to hydrogen bonding with Candida albicans serine -OH groups . In contrast, N-(2-(1H-benzimidazol-2-yl)phenyl)-N-phenylbenzamide derivatives show antimicrobial activity, attributed to the benzimidazole moiety’s ability to disrupt microbial membranes .

Anticancer Potential

In silico studies predict that N-(benzoylcarbamotioil)-N-phenylbenzamide derivatives (structurally similar to the target compound) bind strongly to ribonucleotide reductase (2EUD receptor), a key anticancer target . The thioamide group in these derivatives likely enhances receptor interaction through sulfur-mediated hydrophobic effects .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparisons
Compound log BB (BBB Penetration) Volume of Distribution (log L/kg) Solubility
N-Phenylbenzamide derivatives <−0.113 (low BBB penetration) <−0.15 (plasma > tissue) Hydrophilic
Thiobenzanilides Not reported Higher lipophilicity Moderate
Target compound Predicted <−0.113 Likely higher than N-phenylbenzamide Moderate (thioamide)

Key Observations :

  • BBB Penetration: Polar N-phenylbenzamide derivatives exhibit low BBB penetration due to hydrophilic groups (amide, amino), whereas the target compound’s thioamide and dimethylcarbamoyl groups may marginally improve lipophilicity but likely remain BBB-impermeable .
  • Tissue Distribution : The target compound’s higher lipophilicity could enhance tissue distribution compared to N-phenylbenzamides, which predominantly circulate in plasma .

Crystallographic and Stability Considerations

N-Phenylbenzamide analogs exhibit consistent amide plane/phenyl ring tilt angles (28–31°) in crystal structures, influencing packing density and solubility .

Biological Activity

N-[(dimethylcarbamoyl)sulfanyl]-N-phenylbenzamide, a compound belonging to the class of N-phenylbenzamides, has garnered attention for its biological activities, particularly in antiviral and antimicrobial applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H16N2O2S\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{2}\text{S}

This compound features a phenyl group linked to a benzamide moiety with a dimethylcarbamoyl sulfanyl group, which is crucial for its biological interactions.

Antiviral Activity

Research has demonstrated that N-phenylbenzamide derivatives exhibit significant antiviral properties against various viruses, including enteroviruses. The following table summarizes key findings on the antiviral activity of related compounds:

CompoundVirus TypeIC50 (µM)CC50 (µM)Selectivity Index (SI)
CL212Coxsackie Virus A91Not reported140
CL213Coxsackie Virus A91Not reported140
Compound 1eEnterovirus 715.7 - 1262051 - 110

The compound CL213 showed outstanding activity against Coxsackie Virus A9 with an effective concentration (EC50) of 1 µM and a high selectivity index of 140, indicating low toxicity to host cells while effectively inhibiting viral replication .

The mechanism of action for these compounds appears to involve direct binding to the viral capsid. Studies indicate that these compounds stabilize the virions and prevent uncoating, which is essential for viral entry into host cells. Specifically, they bind to hydrophobic pockets within the viral structure, disrupting normal viral function .

Antimicrobial Activity

In addition to antiviral properties, this compound has shown potential antimicrobial activity. In vitro studies have reported moderate inhibitory effects against various bacterial strains. The following table outlines some of these findings:

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Escherichia coli1532
Staphylococcus aureus1816
Pseudomonas aeruginosa1264

These results suggest that the compound could be a candidate for further development in treating bacterial infections .

Case Studies and Clinical Implications

A notable case study involved the application of a related N-phenylbenzamide derivative in an experimental model of African trypanosomiasis. The compound demonstrated curative effects in acute mouse models by disrupting kinetoplast DNA function in the parasite, leading to its death. This finding highlights the potential for developing new treatments for neglected tropical diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(dimethylcarbamoyl)sulfanyl]-N-phenylbenzamide, and how do reaction conditions influence yield?

  • Methodology :

  • Beckmann Rearrangement : A solvent-free approach using ketoxime intermediates (e.g., derived from benzophenone) catalyzed by iron-doped mesoporous silica composites (Fe-MSC) can yield high-purity benzamide derivatives. Reaction optimization includes temperature control (80–120°C) and catalyst loading (5–10 wt%) to minimize byproducts .
  • Palladium-Mediated Carbonylation : For analogous N-phenylbenzamide derivatives, PdCl₂/PPh₃ catalysts under CO pressure (90 psig) in DMAc solvent with DBU as a base achieve quantitative yields in 30 minutes. This method is scalable for aromatic polyamide precursors .
    • Data Comparison :
MethodCatalystYield (%)Time (h)Reference
Beckmann RearrangementFe-MSC85–922–4
CarbonylationPdCl₂/PPh₃>950.5

Q. How is the structural conformation of this compound validated experimentally?

  • Techniques :

  • X-ray Crystallography : Use SHELX (v.2018) for refinement and ORTEP-3 for graphical representation of torsion angles and hydrogen-bonding networks. For polymorphic variants (common in benzamide derivatives), compare unit cell parameters and intermolecular interactions (e.g., C–H···O vs. π-π stacking) .
  • Spectroscopy : FT-IR (amide I/II bands at 1650–1550 cm⁻¹) and ¹H/¹³C NMR (δ 7.2–8.1 ppm for aromatic protons; δ 170–175 ppm for carbonyl carbons) confirm functional groups .

Q. What preliminary biological screening models are suitable for this compound?

  • In Vitro Assays :

  • Antimicrobial Activity : Disk diffusion assays against S. aureus and E. coli (MIC values <50 µg/mL suggest potency comparable to oxadiazole-based analogs) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ <10 µM indicate antitumor potential .

Advanced Research Questions

Q. How do computational models predict the interaction of this compound with ribonucleotide reductase (RNR), and what mechanistic insights arise?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to RNR (PDB: 2EUD). Focus on hydrogen bonds between the dimethylcarbamoyl sulfanyl group and active-site residues (e.g., Asp-295, Glu-325) .
  • DFT Calculations : B3LYP/6-31G(d) level analysis reveals charge distribution on the benzamide core, influencing electrostatic interactions with DNA (e.g., ∆G binding ≈ −8.2 kcal/mol) .

Q. What crystallographic challenges arise in resolving polymorphs of this compound, and how are they addressed?

  • Key Issues :

  • Conformational Flexibility : The N-phenylbenzamide group resists torsional changes, favoring weak interactions (C–H···O/N) over classical hydrogen bonds. SHELXL refinement with TWIN/BASF commands is critical for high-R factors in twinned crystals .
  • Data Collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) improves electron density maps for disordered sulfanyl groups .

Q. How does the dimethylcarbamoyl sulfanyl moiety influence reaction kinetics in catalytic systems?

  • Case Study :

  • Photostimulated Cyclization : The sulfanyl group acts as an electron donor in Pd-mediated reactions, enabling radical initiation (e.g., t-BuOK/DMSO system achieves 52% yield in aryl coupling vs. 0% without the moiety) .
  • Catalytic Activity : Compare turnover frequencies (TOF) with/without the moiety in Heck coupling. TOF increases 3-fold due to enhanced Pd coordination .

Contradictions and Resolution

Q. Conflicting reports on solvent-free vs. high-pressure synthesis: Which method prioritizes scalability vs. purity?

  • Analysis :

  • Solvent-Free (Beckmann) : Lower energy costs but requires post-synthesis purification (e.g., column chromatography) to remove Fe-MSC residues, reducing overall yield to ~85% .
  • High-Pressure (Carbonylation) : Faster and quantitative but demands specialized equipment (CO reactors) and generates halogenated byproducts (e.g., HCl) .

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